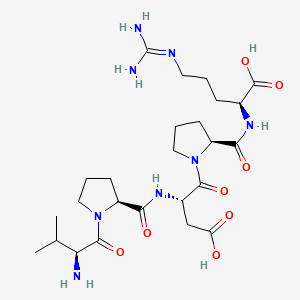

Val-Pro-Asp-Pro-Arg

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

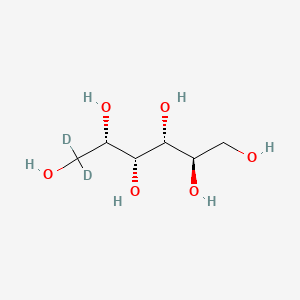

Enterostatin is a pentapeptide derived from the proenzyme procolipase, which is found in the gastrointestinal tract. It is known for its role in reducing food intake, particularly fat intake, when administered either peripherally or centrally. In rats, the sequence of enterostatin is Val-Pro-Gly-Pro-Arg .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Enterostatin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of enterostatin may involve recombinant DNA technology, where the gene encoding procolipase is inserted into a suitable expression system, such as Escherichia coli or yeast. The expressed procolipase is then purified and subjected to enzymatic cleavage to release enterostatin .

Análisis De Reacciones Químicas

Types of Reactions: Enterostatin primarily undergoes hydrolysis reactions, where it is cleaved from procolipase by trypsin in the small intestine. It does not typically undergo oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions: The enzymatic cleavage of procolipase to release enterostatin involves the use of trypsin under physiological conditions (pH 7.4, 37°C). The reaction is highly specific and efficient, yielding enterostatin as the major product .

Major Products: The major product of the enzymatic cleavage of procolipase is enterostatin itself. No significant by-products are formed under normal physiological conditions .

Aplicaciones Científicas De Investigación

Enterostatin has been extensively studied for its role in regulating food intake and body weight. It has been shown to selectively reduce fat intake in various animal models, including rats, sheep, and baboons. This effect is mediated through both peripheral and central mechanisms, involving pathways such as cholecystokinin and melanocortin .

In addition to its role in appetite regulation, enterostatin has been investigated for its potential metabolic effects. It has been shown to inhibit insulin secretion, lower serum cholesterol levels, and stimulate thermogenesis through activation of sympathetic drive to brown adipose tissue .

Mecanismo De Acción

Enterostatin exerts its effects by binding to the β-subunit of F1-ATPase, a protein localized to the plasma membrane of target cells. This binding activates various intracellular pathways, leading to changes in ATP/ADP ratio, activation of cyclic adenosine monophosphate (cAMP), AMP-activated protein kinase (AMPK), and mitogen-activated protein kinase (MAPK). These pathways collectively contribute to the regulation of fat intake and energy expenditure .

Comparación Con Compuestos Similares

Galanin: A peptide that stimulates fat intake and has been shown to have effects opposite to those of enterostatin.

Agouti-related peptide (AgRP): Another peptide that promotes fat intake and is involved in energy homeostasis.

Uniqueness of Enterostatin: Enterostatin is unique in its ability to selectively reduce fat intake without affecting the intake of other macronutrients. Its mechanism of action, involving the β-subunit of F1-ATPase and specific intracellular pathways, distinguishes it from other peptides that regulate food intake .

Propiedades

Fórmula molecular |

C25H42N8O8 |

|---|---|

Peso molecular |

582.6 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C25H42N8O8/c1-13(2)19(26)23(39)33-11-5-8-17(33)21(37)31-15(12-18(34)35)22(38)32-10-4-7-16(32)20(36)30-14(24(40)41)6-3-9-29-25(27)28/h13-17,19H,3-12,26H2,1-2H3,(H,30,36)(H,31,37)(H,34,35)(H,40,41)(H4,27,28,29)/t14-,15-,16-,17-,19-/m0/s1 |

Clave InChI |

KONFXBWESLMOCK-WSRJKRBPSA-N |

SMILES isomérico |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |

SMILES canónico |

CC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B12391643.png)

![(E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one](/img/structure/B12391649.png)

![2-(methylamino)ethyl (2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[ethyl-[(2R)-2-(methylamino)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoate](/img/structure/B12391653.png)

![2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12391684.png)

![N-[1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391717.png)

![N-(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)-4-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B12391723.png)